molecular formula C22H16BrNO3 B11552383 4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate

4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate

Cat. No.: B11552383
M. Wt: 422.3 g/mol
InChI Key: NQMDSWKLPGVWDX-UHFFFAOYSA-N
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Description

4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate is an organic compound with the molecular formula C22H16BrNO3 This compound is characterized by the presence of an imine group, an acetyl group, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate typically involves the condensation of 4-acetylbenzaldehyde with 4-aminophenyl 3-bromobenzoate. This reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired imine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The imine group can participate in various biochemical reactions, and the bromobenzoate moiety may influence the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate is unique due to the specific positioning of the bromine atom in the benzoate moiety, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H16BrNO3

Molecular Weight

422.3 g/mol

IUPAC Name

[4-[(4-acetylphenyl)iminomethyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H16BrNO3/c1-15(25)17-7-9-20(10-8-17)24-14-16-5-11-21(12-6-16)27-22(26)18-3-2-4-19(23)13-18/h2-14H,1H3

InChI Key

NQMDSWKLPGVWDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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